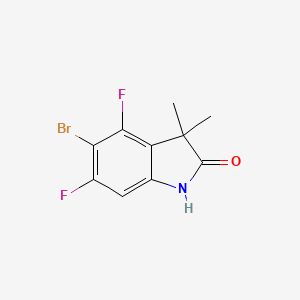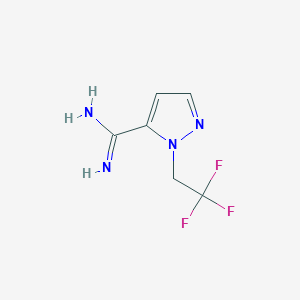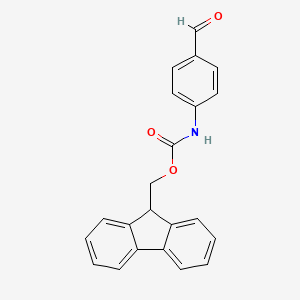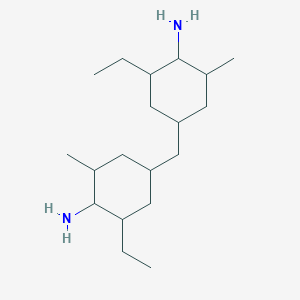![molecular formula C75H78N9O6Yb B13135926 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is a complex chemical compound that features a rare earth metal, ytterbium, coordinated with a binaphthalene-derived ligand and a tetramethylguanidinium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate typically involves the following steps:
Preparation of the Ligand: The binaphthalene-derived ligand is synthesized through a series of organic reactions, starting from commercially available binaphthalene. The ligand is then functionalized to introduce the diolato groups.
Formation of the Ytterbium Complex: The functionalized ligand is reacted with ytterbium salts (such as ytterbium chloride or ytterbium nitrate) under controlled conditions to form the ytterbium complex.
Introduction of the Tetramethylguanidinium Cation: The final step involves the addition of tetramethylguanidinium chloride to the ytterbium complex, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the ytterbium center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the ytterbium ion.
Substitution: Ligand substitution reactions can take place, where the binaphthalene-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Industry: It can be used in the development of advanced materials, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate exerts its effects involves coordination chemistry. The ytterbium ion interacts with the binaphthalene-derived ligand and the tetramethylguanidinium cation, forming a stable complex. This complex can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate: Similar structure but with a different rare earth metal.
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]terbate: Another similar compound with terbium instead of ytterbium.
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is unique due to the specific coordination environment of the ytterbium ion and the properties imparted by the binaphthalene-derived ligand. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C75H78N9O6Yb |
|---|---|
Molekulargewicht |
1374.5 g/mol |
IUPAC-Name |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
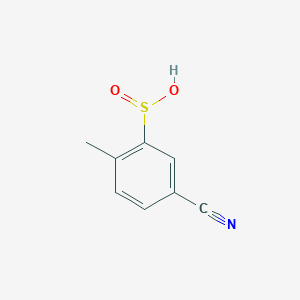
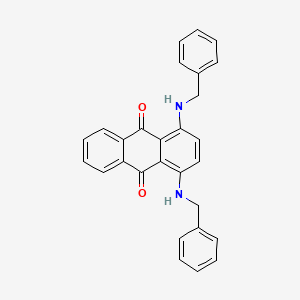
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)


